molecular formula C9H9NS B103688 2-Ethylphenyl isothiocyanate CAS No. 19241-19-1

2-Ethylphenyl isothiocyanate

Cat. No.: B103688
CAS No.: 19241-19-1
M. Wt: 163.24 g/mol
InChI Key: OVAFDUCMHLFDIG-UHFFFAOYSA-N
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Description

2-Ethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including synthetic chemistry and biological research .

Mechanism of Action

Target of Action

2-Ethylphenyl isothiocyanate is a biochemical used in proteomics research Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates, including this compound, are weak electrophiles and are susceptible to hydrolysis . They generally interact with their targets through a process of nucleophilic attack at the carbon atom . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell cycle regulation and apoptosis .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized in the body via the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

They can modulate various cellular processes, potentially leading to the inhibition of tumorigenesis and the induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can affect the type of products formed from the enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the presence of certain cofactors can also influence the formation of isothiocyanates .

Biochemical Analysis

Biochemical Properties

They are derived from the enzymatic hydrolysis of glucosinolates and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

Isothiocyanates have been shown to have a time- and concentration-dependent inhibition on cell proliferation . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Molecular Mechanism

Isothiocyanates can be prepared by degradation of dithiocarbamate salts . They are weak electrophiles, susceptible to hydrolysis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Ethylphenyl isothiocyanate in laboratory settings. A one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .

Dosage Effects in Animal Models

Isothiocyanates have shown chemopreventive effects in animal models of gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to be transported and distributed within cells and tissues .

Subcellular Localization

Isothiocyanates are known to localize in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenyl isothiocyanate can be synthesized through several methods:

    From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or carbon disulfide.

    From Phenyl Isothiocyanate: Another method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of a solvent like dimethylbenzene.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and safety. The use of automated systems and controlled environments ensures consistent quality and minimizes the risks associated with handling reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Ethylphenyl isothiocyanate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other isothiocyanates .

Properties

IUPAC Name

1-ethyl-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAFDUCMHLFDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383824
Record name 2-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-19-1
Record name 1-Ethyl-2-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19241-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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